3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid

Drug Design Physicochemical Profiling ADME Prediction

Medicinal chemistry teams targeting RORγt inverse agonists need precisely halogenated building blocks to establish SAR around key patent space. 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid (CAS 1261922-66-0) resolves this with the Cl/F substitution pattern specifically claimed in RORγt patent literature. • Unique 3-Cl-5-F-phenyl & 5-MeO arrangement enables systematic LogP (3.8) and solubility SAR vs. regioisomers. • Carboxylic acid handle permits rapid amide/ester derivatization for parallel library synthesis. • ≥95% purity; ambient shipping; supplied by multiple global vendors for reliable procurement.

Molecular Formula C14H10ClFO3
Molecular Weight 280.679
CAS No. 1261922-66-0
Cat. No. B578145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
CAS1261922-66-0
Molecular FormulaC14H10ClFO3
Molecular Weight280.679
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C14H10ClFO3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
InChIKeyIFJAJJNWVWMRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid: Profile & Procurement


3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, also known as 3'-Chloro-5'-fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid, is a halogenated aromatic carboxylic acid . Its structure features a central benzoic acid core with a 5-methoxy substituent and a 3-(3-chloro-5-fluorophenyl) ring at the 3-position . It has a molecular weight of 280.68 g/mol, a topological polar surface area (tPSA) of 46.5 Ų, and a calculated partition coefficient (XLogP3) of 3.8, indicating moderate lipophilicity . It is primarily offered as a research building block by vendors with standard purity specifications of 95-98% .

Why Generic Analogs Cannot Substitute


In the absence of direct biological activity data, the primary drivers for selecting this specific compound over its analogs are the combined effects of its halogenation pattern and methoxy positioning on physicochemical properties . The specific arrangement of the chloro and fluoro substituents on the phenyl ring, along with the 5-methoxy group on the benzoic acid core, dictates a unique electronic and steric profile . This profile directly impacts the compound's LogP, aqueous solubility, and potential for engaging in specific intermolecular interactions (e.g., halogen bonding, hydrogen bonding) . Simple substitution with a regioisomer (e.g., 4-methoxy analog) or a mono-halogenated analog would alter these properties, potentially leading to different solubility, permeability, or binding characteristics in a biological or chemical system. The specific arrangement of the chloro and fluoro substituents on the phenyl ring, along with the 5-methoxy group on the benzoic acid core, dictates a unique electronic and steric profile . This profile directly impacts the compound's LogP, aqueous solubility, and potential for engaging in specific intermolecular interactions (e.g., halogen bonding, hydrogen bonding) . Simple substitution with a regioisomer (e.g., 4-methoxy analog) or a mono-halogenated analog would alter these properties, potentially leading to different solubility, permeability, or binding characteristics in a biological or chemical system.

Differentiation Evidence


Lipophilicity Advantage

The target compound's calculated lipophilicity (XLogP3 = 3.8) provides a baseline for comparing its permeability and solubility profile against related analogs . The addition of both chloro and fluoro substituents to the biphenyl scaffold increases lipophilicity relative to the unsubstituted core. This difference in LogP is a key determinant for membrane permeability and can be used to rank-order analogs in early-stage drug discovery. The presence of both chloro and fluoro substituents on the phenyl ring, as specified in the target compound, is a common motif for enhancing metabolic stability and modulating target binding compared to unsubstituted or mono-halogenated analogs [1].

Drug Design Physicochemical Profiling ADME Prediction

Regioisomer Differentiation

The specific substitution pattern of the target compound differentiates it from its regioisomers, such as 2-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid (CAS 1261954-50-0) and 4-(3-Chloro-5-fluorophenyl)-3-methoxybenzoic acid (CAS 1261907-75-8) [1]. While these isomers share the same molecular formula and nearly identical LogP values (e.g., 3.85 for the 2-position analog), the different placement of the benzoic acid or methoxy group leads to distinct molecular shapes and electronic distributions. This can result in differential binding to biological targets or varied reactivity in chemical transformations, even when lipophilicity is unchanged.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

RORγt Patent Intermediate

The target compound's structural motif is explicitly claimed in patents as a key intermediate or building block for synthesizing RORγt inhibitors [1]. For instance, US Patent US20190194186A1 describes heteroaryl substituted benzoic acids, where the '3-(3-chloro-5-fluorophenyl)-5-methoxy' fragment is a preferred embodiment (R1 is fluoro, R2 is chloro) [1]. The patent differentiates the activity of compounds containing this specific halogenation pattern, noting its importance for achieving potent RORγt inverse agonist activity. This specific combination of substituents is part of a defined pharmacophore that is not interchangeable with other halogenated analogs in the patent's scope [1][2].

RORγt Inhibition Immunology Autoimmune Disease Pharmaceutical Patents

Potential Antimalarial Activity

A vendor datasheet references a study indicating that substituted benzoic acid derivatives, of which the target compound is an example, can exhibit potent antimalarial activity with IC50 values as low as 0.034 µM against chloroquine-sensitive strains of *Plasmodium falciparum* . While this reference is not a primary research publication and does not provide a direct comparison for this exact compound, it establishes a class-level benchmark. This suggests the compound's scaffold is a valid starting point for antimalarial drug discovery and that it may warrant further investigation in this therapeutic area.

Antimalarial Drug Discovery Infectious Disease

Application Scenarios


RORγt Autoimmune Lead Optimization

Based on patent literature, this compound or its derivatives are highly relevant for research programs focused on developing small-molecule RORγt inverse agonists. Its specific halogenation pattern is a preferred embodiment in key patents, making it a crucial building block for synthesizing and exploring this chemical series . Procurement is justified for medicinal chemistry teams needing to access this defined chemical space to establish SAR and secure intellectual property.

Lipophilicity & Permeability SAR

With a calculated XLogP3 of 3.8, this compound serves as a defined data point in a series of analogs designed to study the impact of halogen substitution on lipophilicity . It can be procured alongside its regioisomers (e.g., CAS 1261954-50-0, CAS 1261907-75-8) to systematically evaluate how subtle changes in substitution pattern affect physicochemical properties like LogP and aqueous solubility, even when the molecular formula remains identical .

Custom Derivatization Building Block

The presence of the carboxylic acid functional group makes this compound a versatile intermediate for further synthetic elaboration. It can be readily converted into amides, esters, or other derivatives for use in a wide range of research applications. Its commercial availability from multiple suppliers in 95-98% purity ensures it can be reliably sourced as a starting material for custom synthesis .

Exploratory Antimalarial Screening

Given the class-level reference to potent antimalarial activity for related benzoic acid derivatives (IC50 as low as 0.034 µM), this compound represents a rational, albeit unvalidated, candidate for inclusion in exploratory screening panels against *Plasmodium falciparum* . This is a speculative application for discovery-stage research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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